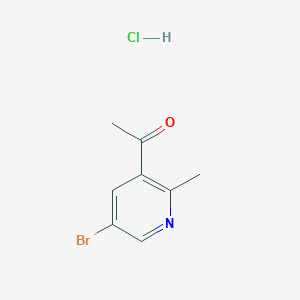
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate is a useful research compound. Its molecular formula is C16H13F2NO3 and its molecular weight is 305.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
One study discusses the Chain-Growth Polycondensation for Well-Defined Aramide . This research focuses on synthesizing poly(p-benzamide) with a defined molecular weight and low polydispersity through chain-growth polycondensation. A specific example involves using phenyl 4-(4-octyloxybenzylamino)benzoate as a monomer, demonstrating a novel approach to creating well-defined aromatic polyamides. This method has implications for developing new materials with controlled properties, applicable in various industrial and technological fields (Yokozawa et al., 2002).
Fluorescent Molecule Linking
Research on Syntheses and Fluorescent Properties of 2-amino substituted quinolines, derived from the 2-oxo derivatives, indicates the potential for these compounds in creating highly fluorescent molecules suitable for linking to biomolecules and biopolymers. The study's findings highlight the application of these fluorescent compounds in biological labeling and imaging, providing tools for biomedical research and diagnostics (Stadlbauer et al., 2009).
Antioxidant Properties
Another area of application is illustrated by the Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives . This study synthesizes compounds with significant antioxidant properties, which could be beneficial in pharmaceuticals and nutraceuticals to combat oxidative stress and related diseases (Hussain, 2016).
Optical and Nonlinear Properties
The Synthesis, DFT Calculations, and Optical Nonlinear Properties of derived Schiff base compounds from ethyl-4-amino benzoate show potential in photonics and optoelectronics. These compounds exhibit significant nonlinear optical properties, making them candidates for optical limiting and other photonic applications (Abdullmajed et al., 2021).
Radical Scavenging and Antioxidant Effects
The study on Radical Scavenging Potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate uncovers the antioxidant properties of these compounds. Specifically, compound 2b showed a better scavenging effect than the standard drug ascorbic acid in hydrogen peroxide scavenging assay, suggesting potential applications in antioxidant therapies (Then et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-13-7-6-12(14(18)8-13)9-19-15(20)10-22-16(21)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJPINTPCTLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)

![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)
![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)


![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)


![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)
![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2550351.png)

